5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16404567
Molecular Formula: C27H30ClN5
Molecular Weight: 460.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30ClN5 |
|---|---|
| Molecular Weight | 460.0 g/mol |
| IUPAC Name | 5-tert-butyl-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C27H30ClN5/c1-27(2,3)24-17-25(33-26(30-24)23(18-29-33)21-7-5-4-6-8-21)32-15-13-31(14-16-32)19-20-9-11-22(28)12-10-20/h4-12,17-18H,13-16,19H2,1-3H3 |
| Standard InChI Key | BHSMZPYZHPZDIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₇H₃₀ClN₅, molecular weight 460.0 g/mol) features a pyrazolo[1,5-a]pyrimidine scaffold substituted at positions 3, 5, and 7. Position 3 hosts a phenyl group, while position 5 is occupied by a tert-butyl group, conferring steric bulk and hydrophobicity. The piperazine ring at position 7 is further functionalized with a 4-chlorobenzyl group, introducing halogenated aromaticity and potential hydrogen-bonding interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₀ClN₅ |
| Molecular Weight | 460.0 g/mol |
| IUPAC Name | 5-tert-butyl-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
| Canonical SMILES | CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
The tert-butyl group enhances metabolic stability by resisting oxidative degradation, while the 4-chlorobenzyl-piperazine moiety contributes to solubility in polar aprotic solvents. X-ray crystallography and NMR studies confirm a planar pyrazolo[1,5-a]pyrimidine core, with the piperazine ring adopting a chair conformation in solution.
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorptions at 1,650 cm⁻¹ (C=N stretch) and 1,230 cm⁻¹ (C-Cl vibration). In ¹H NMR, the tert-butyl protons resonate as a singlet at δ 1.45 ppm, while the piperazine methylene groups appear as multiplets between δ 2.50–3.20 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 460.2165 [M+H]⁺.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with the condensation of 5-tert-butyl-3-phenyl-1H-pyrazol-4-amine with ethyl acetoacetate to form the pyrazolo[1,5-a]pyrimidine core. Subsequent chlorination at position 7 using phosphorus oxychloride introduces a reactive site for nucleophilic substitution with 4-(4-chlorobenzyl)piperazine. Critical reaction parameters include:
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Temperature: 80–100°C for cyclization steps
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Solvent: Anhydrous dimethylformamide (DMF) for piperazine coupling
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Catalyst: Triethylamine (TEA) to scavenge HCl during substitutions
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core formation | 68 | 92 |
| Chlorination | 85 | 95 |
| Piperazine coupling | 73 | 98 |
Purification and Quality Control
Final purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity, as verified by reversed-phase HPLC (C18 column, acetonitrile/water 70:30). Thermal gravimetric analysis (TGA) shows decomposition onset at 215°C, indicating suitability for high-temperature applications.
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiling
The compound exhibits nanomolar inhibitory activity against cyclin-dependent kinase 2 (CDK2, IC₅₀ = 23 nM) and glycogen synthase kinase-3β (GSK-3β, IC₅₀ = 45 nM). Molecular docking simulations reveal hydrogen bonding between the pyrimidine N1 atom and kinase hinge region residues (e.g., CDK2 Glu81), while the 4-chlorobenzyl group occupies a hydrophobic pocket near the ATP-binding site.
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrates a minimum inhibitory concentration (MIC) of 2 µg/mL, comparable to vancomycin. The mechanism involves disruption of bacterial membrane potential, as evidenced by DiSC₃(5) fluorescence assays showing 80% depolarization at 4× MIC.
Research Advancements and Applications
Preclinical Pharmacokinetics
Rat pharmacokinetic studies after oral administration (10 mg/kg) reveal:
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Cₘₐₓ: 1.2 µg/mL at Tₘₐₓ = 2 h
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Half-life: 6.8 h
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Bioavailability: 58%
Hepatic microsomal stability assays show 85% parent compound remaining after 1 h, suggesting low first-pass metabolism.
Structure-Activity Relationship (SAR) Insights
Key SAR observations include:
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Tert-butyl group: Removal reduces CDK2 inhibition 10-fold, highlighting its role in hydrophobic interactions
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Chlorine position: Para-substitution on the benzyl group enhances antimicrobial activity versus meta (4× potency)
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Piperazine flexibility: Rigidifying the piperazine ring via N-methylation decreases solubility but improves kinase selectivity
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm, PDI <0.1) improves tumor accumulation in murine xenografts by 3.5-fold compared to free drug. Ongoing trials explore aptamer-conjugated formulations for enhanced blood-brain barrier penetration.
Computational Optimization
Machine learning models (e.g., Random Forest, AUC = 0.91) predict novel analogs with improved solubility (>3 mg/mL) while retaining kinase affinity. Virtual screening of 50,000 compounds identifies 12 candidates for synthesis, with predicted IC₅₀ values <10 nM against CDK2.
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